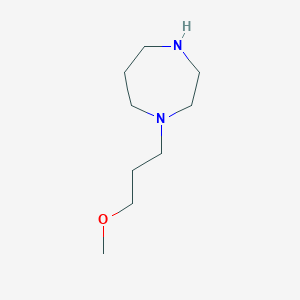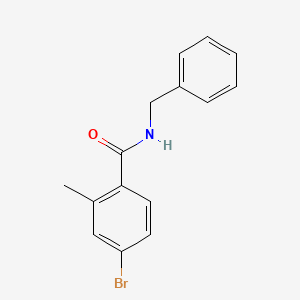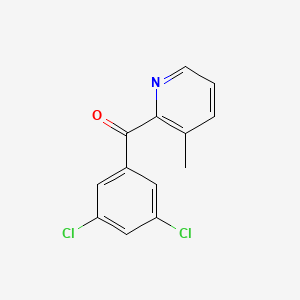
5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid
説明
Chlorosulfonyl compounds are generally used as intermediates in organic synthesis . They often have a sulfonyl chloride group (-SO2Cl), which is highly reactive and can undergo various substitution reactions with nucleophilic reagents .
Synthesis Analysis
While the exact synthesis process for “5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid” is not available, chlorosulfonyl compounds are typically synthesized by treating the corresponding hydrocarbon with chlorosulfonic acid . The reaction of aromatic hydrocarbons with chlorosulfonic acid has been used to prepare various sulfonyl chlorides .
Chemical Reactions Analysis
Chlorosulfonyl compounds are known to be highly reactive and can undergo various substitution reactions with nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .
科学的研究の応用
Medicinal Chemistry
-
Method of Application : The compound was used in the synthesis of a series of derivatives. These derivatives were then tested in vitro for their antidiabetic activity against α-glucosidase .
-
Results : The results of the in vitro antidiabetic study indicated that one of the synthesized compounds, bearing a 2-CH3-5-NO2 substituent on the phenyl ring, was found to be the most active compound against both enzymes . The docking simulations study revealed that these synthesized compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues . Molecular dynamic simulations have been done for the top most active compound for validating its α-glucosidase and α-amylase inhibitory potential .
Preparation of Aromatic Hydrocarbon Derivatives
-
Method of Application : The method involves using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride in a ratio of 1:3-6 to perform a chlorination reaction . After the reaction, the product is washed and extracted by ether .
-
Results : The result of this method is the production of 5-chlorosulfonyl isophthaloyl acid chloride , which can be used as an intermediate in the synthesis of other chemical compounds.
Preparation of Alkyl Sulfates
Safety And Hazards
将来の方向性
While specific future directions for “5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid” are not available, chlorosulfonyl compounds are of considerable importance because they are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . They continue to be an area of interest in organic synthesis .
特性
IUPAC Name |
5-chlorosulfonyl-2,3-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-5-3-7(15(10,13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRYSPXVUGRRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655428 | |
| Record name | 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid | |
CAS RN |
313346-22-4 | |
| Record name | 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chlorosulfonyl)-2,3-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)






![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)

![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)

